molecular formula C14H7Cl2F6N3 B11478292 2-(2,4-Dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

2-(2,4-Dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile

Cat. No.: B11478292
M. Wt: 402.1 g/mol
InChI Key: HZPGEWZWUSRFQE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methyl, and trifluoromethyl groups attached to a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Compounds such as 2,4-dichlorophenylacetic acid and 2,4-dichlorophenol share structural similarities.

    Trifluoromethylated pyrimidines: Compounds like 4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine derivatives.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydropyrimidine-5-carbonitrile lies in its combination of dichlorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H7Cl2F6N3

Molecular Weight

402.1 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-6-methyl-4,4-bis(trifluoromethyl)-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C14H7Cl2F6N3/c1-6-9(5-23)12(13(17,18)19,14(20,21)22)25-11(24-6)8-3-2-7(15)4-10(8)16/h2-4H,1H3,(H,24,25)

InChI Key

HZPGEWZWUSRFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N=C(N1)C2=C(C=C(C=C2)Cl)Cl)(C(F)(F)F)C(F)(F)F)C#N

Origin of Product

United States

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